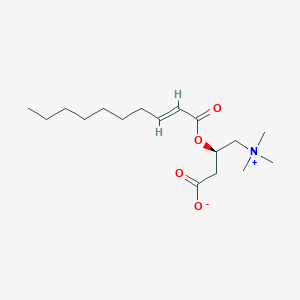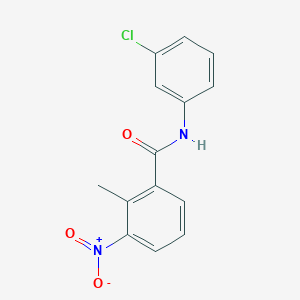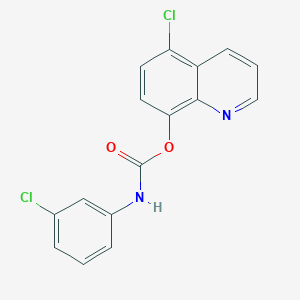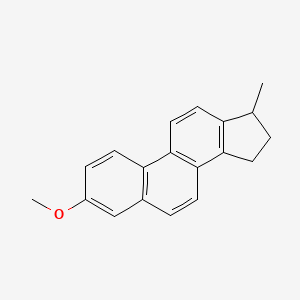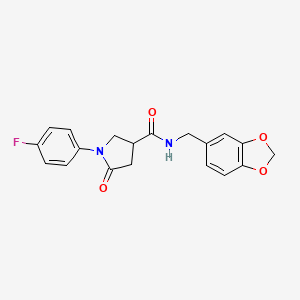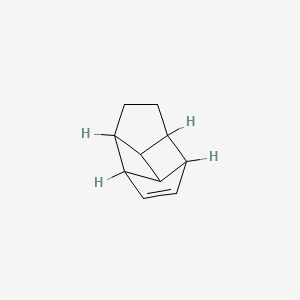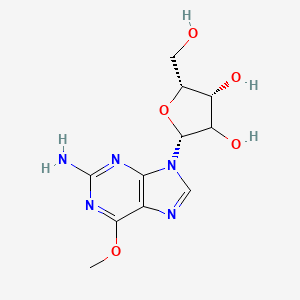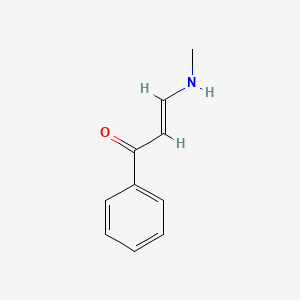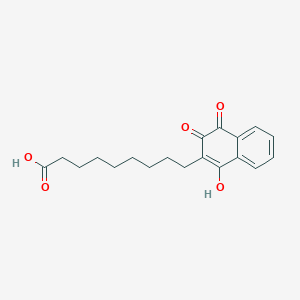
9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system with hydroxy and dioxo functional groups
Vorbereitungsmethoden
The synthesis of 9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid typically involves multi-step organic reactions. One common method includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable precursor, followed by further functionalization to introduce the nonanoic acid chain. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as anhydrous tetrabutylammonium fluoride (TBAF) to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and dioxo positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and dioxo groups play a crucial role in these interactions, facilitating binding to the active sites of target molecules. This binding can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)nonanoic acid include:
3-Hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl acetate: This compound shares a similar naphthalene ring system but differs in the functional groups attached.
2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one: This compound has a more complex structure with additional functional groups and rings
The uniqueness of this compound lies in its specific combination of functional groups and the length of the nonanoic acid chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
77634-56-1 |
|---|---|
Molekularformel |
C19H22O5 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
9-(1-hydroxy-3,4-dioxonaphthalen-2-yl)nonanoic acid |
InChI |
InChI=1S/C19H22O5/c20-16(21)12-6-4-2-1-3-5-11-15-17(22)13-9-7-8-10-14(13)18(23)19(15)24/h7-10,22H,1-6,11-12H2,(H,20,21) |
InChI-Schlüssel |
PJGPHEMHXMNNGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


